Methyltetrazine-Propylamine

Description

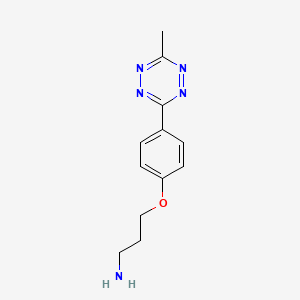

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O/c1-9-14-16-12(17-15-9)10-3-5-11(6-4-10)18-8-2-7-13/h3-6H,2,7-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDNRZRYXVIJHCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyltetrazine-Propylamine for Researchers and Drug Development Professionals

Introduction

Methyltetrazine-Propylamine is a key bifunctional reagent in the rapidly advancing field of bioorthogonal chemistry. Its unique structure, featuring a highly reactive methyltetrazine moiety and a versatile primary amine, makes it an indispensable tool for researchers in chemical biology, drug development, and molecular imaging. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and the visualization of its utility in complex biological systems.

Core Properties of this compound

This compound, systematically named 3-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy)propan-1-amine, is prized for its stability and reactivity. The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines, while the propylamine linker provides a convenient handle for conjugation to biomolecules.[1][2][3] Its hydrochloride salt form is often used to improve aqueous solubility and ease of handling.[1]

Physicochemical and Reactivity Data

A summary of the key physicochemical and reactivity properties of this compound is presented in the table below. It is important to note that some of these values are predicted and may vary depending on experimental conditions.

| Property | Value | Reference(s) |

| Chemical Identifiers | ||

| CAS Number | 1802978-47-7 (HCl salt) | [2] |

| Molecular Formula | C₁₂H₁₅N₅O | [2] |

| Molecular Weight | 245.29 g/mol | [2] |

| Physicochemical Data | ||

| Boiling Point (Predicted) | 474.6 ± 55.0 °C | |

| Density (Predicted) | 1.198 ± 0.06 g/cm³ | |

| pKa (Predicted) | 9.24 ± 0.10 | |

| Solubility | Soluble in DMSO, DMF, and aqueous buffers (as HCl salt) | [1][4] |

| Reactivity Data | ||

| Reaction Type | Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition | [1] |

| Reaction Partner | Strained alkenes (e.g., trans-cyclooctene (TCO), BCN) | [1] |

| Second-Order Rate Constant | Up to 1 x 10⁶ M⁻¹s⁻¹ with TCO | |

| Storage and Handling | ||

| Storage Conditions | -20°C, protected from light and moisture | [1] |

| Handling Precautions | Dissolve in anhydrous solvents or aqueous buffers; avoid prolonged light exposure to maintain integrity | [1] |

Synthesis and Functionalization

General Synthesis Workflow

The synthesis typically begins with a nitrile-containing precursor, which undergoes cyclization with hydrazine to form the dihydrotetrazine intermediate. This is subsequently oxidized to the aromatic tetrazine. The propylamine tail is usually introduced via ether linkage to a phenolic precursor.

Experimental Protocols

The utility of this compound lies in its ability to be conjugated to biomolecules and subsequently react with a bioorthogonal partner. Below are detailed, representative protocols for these key experimental procedures.

Protocol 1: EDC/NHS Coupling of this compound to a Protein

This protocol describes the conjugation of the primary amine of this compound to a carboxyl group on a protein, such as an antibody, using EDC and NHS chemistry.

Materials:

-

Protein of interest (with accessible carboxyl groups)

-

This compound HCl

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-5 mg/mL.

-

Activation of Carboxyl Groups:

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature.

-

Add EDC to the protein solution to a final concentration of 2-4 mM.

-

Immediately add NHS or Sulfo-NHS to a final concentration of 5-10 mM.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Removal of Excess Activation Reagents:

-

Immediately pass the reaction mixture through a desalting column equilibrated with Coupling Buffer to remove excess EDC and NHS/Sulfo-NHS. Collect the protein-containing fractions.

-

-

Conjugation with this compound:

-

Dissolve this compound HCl in Coupling Buffer.

-

Add a 10- to 50-fold molar excess of this compound to the activated protein solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching of the Reaction:

-

Add Quenching Buffer to a final concentration of 20-50 mM.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted this compound and quenching reagents by passing the reaction mixture through a desalting column or via dialysis against an appropriate buffer (e.g., PBS).

-

-

Characterization:

-

Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the protein (typically at 280 nm) and the tetrazine (typically around 520-540 nm).

-

Protocol 2: Bioorthogonal Ligation with a TCO-Modified Biomolecule

This protocol outlines the inverse-electron-demand Diels-Alder cycloaddition between the newly synthesized Methyltetrazine-functionalized protein and a trans-cyclooctene (TCO)-modified biomolecule.

Materials:

-

Methyltetrazine-functionalized protein (from Protocol 1)

-

TCO-modified biomolecule (e.g., a fluorescent probe, a drug molecule)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Preparation of Reactants:

-

Dissolve the Methyltetrazine-functionalized protein and the TCO-modified biomolecule in the Reaction Buffer to the desired concentrations.

-

-

Click Reaction:

-

Mix the two reactants in a 1:1 to 1:5 molar ratio (tetrazine:TCO). The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is often complete within this timeframe due to the fast kinetics.

-

-

Monitoring the Reaction (Optional):

-

The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine and the loss of its absorbance peak around 520-540 nm using a UV-Vis spectrophotometer.

-

-

Purification of the Final Conjugate (if necessary):

-

If unreacted TCO-modified biomolecule needs to be removed, purification can be achieved using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques based on the properties of the conjugate.

-

Application in a Pre-targeted Imaging Workflow

A powerful application of this compound is in pre-targeted cancer imaging.[5][6][7][8][9] In this strategy, a tumor-targeting antibody, functionalized with a bioorthogonal handle (in this case, TCO), is administered first. After it has localized to the tumor and cleared from circulation, a second, smaller molecule carrying an imaging agent and the complementary bioorthogonal partner (a tetrazine) is administered. This approach enhances the tumor-to-background signal ratio and reduces the radiation dose to non-target tissues.

The following diagram illustrates the workflow for pre-targeted imaging of a HER2-positive tumor.

Signaling Pathway Context: HER2 Signaling in Breast Cancer

The HER2 (Human Epidermal Growth Factor Receptor 2) signaling pathway is a critical driver in a subset of breast cancers. The binding of the TCO-modified anti-HER2 antibody, Trastuzumab, not only serves as a beacon for the imaging agent but also can inhibit the downstream signaling cascade.

This compound is a powerful and versatile tool for researchers and professionals in drug development. Its favorable properties of stability and high reactivity, combined with the ease of conjugation via its propylamine handle, enable a wide range of applications from fundamental biological studies to the development of novel diagnostics and therapeutics. The detailed protocols and workflow examples provided in this guide serve as a valuable resource for the effective implementation of this important bioorthogonal reagent.

References

- 1. This compound HCl salt | CAS: 1802978-47-7 | AxisPharm [axispharm.com]

- 2. This compound HCl salt, 1802978-47-7 | BroadPharm [broadpharm.com]

- 3. Methyltetrazine-amine HCl salt, 1345955-28-3 | BroadPharm [broadpharm.com]

- 4. Methyltetrazine-PEG3-amine HCl salt, 1802908-05-9 | BroadPharm [broadpharm.com]

- 5. PET-MR Guided, Pre-targeted delivery to HER2(+) Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vivo Pretargeted Imaging of HER2 and TAG-72 Expression Using the HaloTag Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PET-MR Guided, Pre-targeted delivery to HER2(+) Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dual-Modality PET–SPECT Image-Guided Pretargeting Delivery in HER2(+) Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Methyltetrazine-Propylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyltetrazine-propylamine is a key bifunctional reagent in the rapidly advancing field of bioconjugation and drug development. Its structure, featuring a reactive methyltetrazine moiety and a versatile primary amine, enables its use in highly specific and efficient bioorthogonal "click chemistry" reactions. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, offering detailed experimental protocols and data to support its implementation in research and development workflows.

Introduction

This compound is a synthetic compound that plays a pivotal role in modern chemical biology and pharmaceutical sciences.[1] It serves as a crucial linker molecule, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutic agents.[2] The core of its utility lies in the methyltetrazine group, which undergoes an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with strained alkenes, such as trans-cyclooctene (TCO).[3][4][] This reaction is exceptionally fast and bioorthogonal, meaning it can proceed within complex biological systems without interfering with native biochemical processes.[4][6][7] The terminal propylamine group provides a convenient handle for conjugation to other molecules, such as proteins, antibodies, or small molecule drugs, typically through amide bond formation.[3][8] This guide details the synthesis and rigorous characterization of this important reagent.

Physicochemical and Spectroscopic Data

Quantitative data for this compound are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]propan-1-amine | [1] |

| CAS Number | 1802978-47-7 | [1][3][8] |

| Molecular Formula | C₁₂H₁₅N₅O | [1][3][8] |

| Molecular Weight | 245.29 g/mol | [1][8] |

| Purity | Typically >95% - 97% | [3][9] |

| Appearance | Pinkish/Purple Solid | [4][10] |

| Solubility | Soluble in DMSO, DMF, MeOH, Water |[1][4][11] |

Table 2: Spectroscopic Characterization Data (¹H and ¹³C NMR)

| Nucleus | Chemical Shift (ppm) | Description | Source |

|---|---|---|---|

| ¹H NMR | 2.8 - 3.0 | Singlet, methyl group on the tetrazine ring | [1] |

| ¹H NMR | 7.0 - 8.0 | Two sets of doublets, para-disubstituted benzene pattern | [1] |

| ¹H NMR | ~4.2 | Multiplet, methylene group adjacent to the ether oxygen | [1] |

| ¹H NMR | ~2.0 | Multiplet, central methylene group of the propyl chain | [1] |

| ¹H NMR | ~2.8 | Multiplet, methylene group adjacent to the amine | [1] |

| ¹³C NMR | 160 - 165 | Characteristic downfield shifts for tetrazine carbons |[1] |

Synthesis and Purification

While specific proprietary synthesis routes may vary, a general and representative protocol for the synthesis of methyltetrazine compounds involves the formation of a dihydrotetrazine intermediate followed by an oxidation step.

General Synthesis Workflow

The synthesis of this compound can be conceptualized as a multi-step process, beginning with precursor molecules and culminating in the final product after purification.

References

- 1. Buy this compound | 1802978-47-7 | >95% [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound HCl salt, 1802978-47-7 | BroadPharm [broadpharm.com]

- 4. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound HCl salt | CAS: 1802978-47-7 | AxisPharm [axispharm.com]

- 9. Broadpharm this compound HCl salt | 1802978-47-7 | MFCD28334554 | Fisher Scientific [fishersci.com]

- 10. This compound HCl salt | 上海金畔生物科技有限公司官网 [renbangtech.com]

- 11. Methyltetrazine-PEG3-amine HCl salt, 1802908-05-9 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to the Mechanism of Action of Methyltetrazine-Propylamine in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols for the use of methyltetrazine-propylamine in bioorthogonal click chemistry. The content is tailored for researchers, scientists, and drug development professionals who are leveraging this powerful tool for bioconjugation, molecular imaging, and targeted drug delivery.

Core Principles of the this compound Click Reaction

This compound is a key reagent in the field of click chemistry, a set of biocompatible reactions known for their high efficiency and specificity.[1] The core of its utility lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction, one of the fastest bioorthogonal reactions currently known.[1][2]

The Inverse-Electron-Demand Diels-Alder (IEDDA) Mechanism

Unlike the conventional Diels-Alder reaction, the IEDDA reaction occurs between an electron-deficient diene (the tetrazine ring) and an electron-rich dienophile (typically a strained alkene or alkyne).[3][4] This reaction is characterized by its exceptionally rapid kinetics, often reaching second-order rate constants in the range of 10³ to 10⁶ M⁻¹s⁻¹.[2]

The mechanism proceeds in a two-step fashion:

-

[4+2] Cycloaddition: The electron-poor 1,2,4,5-tetrazine ring of the this compound molecule rapidly reacts with an electron-rich dienophile, such as a trans-cyclooctene (TCO), to form an unstable bicyclic intermediate.[5]

-

Retro-Diels-Alder Reaction: This intermediate then undergoes a rapid retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂).[6] This step is thermodynamically highly favorable and drives the reaction to completion, forming a stable dihydropyridazine product.[7]

The propylamine group on the methyltetrazine molecule provides a crucial functional handle. This primary amine allows for the covalent attachment of the tetrazine moiety to biomolecules, such as proteins or antibodies, that possess available carboxyl groups. This is typically achieved through the formation of a stable amide bond.[7][8]

Figure 1: The IEDDA reaction mechanism of methyltetrazine with a dienophile.

Quantitative Data Presentation

The selection of a click chemistry reaction is often dictated by its kinetic properties and stability. Methyl-substituted tetrazines, like this compound, offer a favorable balance between reactivity and stability in aqueous environments.[9]

Comparative Reaction Rates of Click Chemistry Reactions

The IEDDA reaction involving tetrazines is significantly faster than other common click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

| Reaction Type | Reagents | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| IEDDA | Methyltetrazine + TCO | ~800 - 30,000[9] | Extremely fast, catalyst-free, bioorthogonal. |

| CuAAC | Azide + Terminal Alkyne | 10 - 100[2] | Requires copper catalyst, which can be cytotoxic. |

| SPAAC | Azide + Strained Alkyne (e.g., DBCO) | ~0.1 - 1.0[10][11] | Catalyst-free but generally slower than IEDDA. |

Reactivity and Stability of Tetrazine Derivatives

The substituents on the tetrazine ring influence both the reaction kinetics and the stability of the molecule. Electron-withdrawing groups tend to increase the reaction rate but can decrease stability in aqueous solutions. Methyl groups, being electron-donating, enhance the stability of the tetrazine ring.[12]

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Stability in Aqueous Buffer |

| Methyltetrazine | TCO | ~800 - 30,000[9] | Good stability.[4][12] |

| H-Tetrazine | TCO | Generally faster than methyltetrazine | Less stable than methyltetrazine. |

| Pyridyl-Tetrazine | TCO | Can be faster than methyltetrazine | Stability can be lower than methyltetrazine. |

Experimental Protocols

This section provides detailed methodologies for the conjugation of this compound to a protein and the subsequent click reaction.

Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol describes the activation of carboxyl groups on a protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for subsequent reaction with the primary amine of this compound.

Materials:

-

Protein of interest (with accessible carboxyl groups)

-

This compound HCl salt

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.

-

Activation of Carboxyl Groups:

-

Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS (or Sulfo-NHS) in anhydrous DMSO or DMF.

-

Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

-

-

Removal of Excess Activation Reagents:

-

Immediately pass the reaction mixture through a desalting column equilibrated with Coupling Buffer to remove excess EDC and NHS.

-

-

Conjugation with this compound:

-

Prepare a 10 mM stock solution of this compound HCl salt in Coupling Buffer.

-

Add a 20 to 50-fold molar excess of the this compound solution to the activated protein solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching of Unreacted Sites:

-

Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS-esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Purify the methyltetrazine-labeled protein from excess reagents using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

-

Figure 2: Workflow for protein conjugation with this compound.

Protocol 2: Click Reaction of a Methyltetrazine-Labeled Protein with a TCO-Functionalized Molecule

This protocol describes the bioorthogonal ligation of the methyltetrazine-labeled protein with a molecule functionalized with a trans-cyclooctene (TCO) group.

Materials:

-

Purified methyltetrazine-labeled protein

-

TCO-functionalized molecule (e.g., TCO-PEG-Biotin, TCO-dye)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Reagent Preparation:

-

Dissolve the TCO-functionalized molecule in an appropriate solvent (e.g., DMSO, water) to a known concentration.

-

-

Click Reaction:

-

In a reaction tube, combine the methyltetrazine-labeled protein with the TCO-functionalized molecule. A slight molar excess (1.5 to 5-fold) of the TCO-reagent is often used to ensure complete labeling of the protein.

-

The reaction is typically complete within 5-30 minutes at room temperature.

-

-

Analysis of Conjugation:

-

The success of the conjugation can be analyzed by various methods, such as SDS-PAGE (which may show a shift in molecular weight), mass spectrometry, or functional assays depending on the nature of the TCO-functionalized molecule.

-

-

Purification (Optional):

-

If necessary, the final conjugate can be purified from excess TCO-reagent using a desalting column or size-exclusion chromatography.

-

Figure 3: Workflow for the click reaction of a tetrazine-labeled protein.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. covachem.com [covachem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound HCl salt, 1802978-47-7 | BroadPharm [broadpharm.com]

- 8. Methyltetrazine-acid, 1380500-88-8 | BroadPharm [broadpharm.com]

- 9. Methyl Tetrazine-PEG11-Amine-HCl salt | BroadPharm [broadpharm.com]

- 10. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cenmed.com [cenmed.com]

An In-depth Technical Guide to the Applications of Methyltetrazine-Propylamine in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyltetrazine-Propylamine, a key reagent in the field of bioorthogonal chemistry. It details the underlying chemical principles, applications, quantitative performance data, and step-by-step experimental protocols for its use in bioconjugation.

Introduction to this compound

This compound is a heterobifunctional chemical tool indispensable for modern bioconjugation. It features two key functional groups: a highly stable methyltetrazine moiety and a primary propylamine handle.[1] This structure allows for a two-stage conjugation strategy. First, the propylamine group enables covalent attachment to biomolecules, typically via amide bond formation with carboxylic acids.[2] Second, the methyltetrazine group serves as a bioorthogonal handle that can undergo an extremely rapid and specific "click" reaction with a trans-cyclooctene (TCO) derivative.[3]

This bioorthogonal reaction, known as the inverse-electron demand Diels-Alder (IEDDA) cycloaddition, is prized for its exceptional speed, selectivity, and biocompatibility, allowing for the precise coupling of molecules in complex biological environments, including in living cells.[4][5] The methyl group on the tetrazine ring enhances its stability in aqueous media and serum compared to unsubstituted tetrazines, providing a crucial advantage for multi-step or in vivo applications.[6][7] Consequently, this compound has become a vital reagent for constructing antibody-drug conjugates (ADCs), developing PROTACs, fluorescent imaging probes, and targeted drug delivery systems.[1][6]

Core Chemistry and Reaction Pathways

The utility of this compound is centered on two distinct chemical reactions, typically performed sequentially: an initial amide coupling followed by a bioorthogonal ligation.

Stage 1: Amide Bond Formation

The primary propylamine group is used to conjugate the methyltetrazine moiety onto a target molecule containing a carboxylic acid group (e.g., proteins with accessible aspartic or glutamic acid residues, or other custom-synthesized molecules). This reaction is typically facilitated by carbodiimide chemistry, most commonly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[8][9] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the propylamine of this compound. However, to improve efficiency and stability, NHS is added to convert the unstable intermediate into a more stable, amine-reactive NHS ester, which then efficiently couples with the amine to form a stable amide bond.[9]

Stage 2: Bioorthogonal Ligation (IEDDA)

Once the methyltetrazine handle is installed, the modified biomolecule can be reacted with a second molecule functionalized with a strained alkene, typically a trans-cyclooctene (TCO). The reaction is an inverse-electron demand Diels-Alder [4+2] cycloaddition.[1] The electron-deficient tetrazine ring rapidly and selectively reacts with the electron-rich TCO dienophile. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, driving the reaction to completion and forming a stable dihydropyridazine linkage.[1] This "click" reaction is exceptionally fast and bioorthogonal, meaning it proceeds efficiently under physiological conditions without interfering with native biological functional groups.[5]

Quantitative Data Summary

The performance of this compound in bioconjugation is defined by its reaction kinetics and stability. The methyl substituent provides a favorable balance between reactivity and stability, making it suitable for a wide range of applications.

Reaction Kinetics

The speed of the IEDDA ligation is quantified by the second-order rate constant (k₂). Higher values indicate a faster reaction, which is critical for applications involving low concentrations of reactants. The rate is highly dependent on the structure of the TCO derivative and the reaction conditions.

| Tetrazine Derivative | Dienophile (TCO) Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| 6-Methyl-Tetrazine (mTz) | TCO-PEG₄ | PBS (pH 7.4) | 37 | 463 |

| Methyl-Tetrazine (MePh) | TCO-PEG₄ | DPBS | 37 | ~1,000 |

| 3-Methyl-6-Phenyl-Tetrazine | sTCO-acid | ACN/PBS | 25 | 23,800 |

| General Tetrazine | TCO | Aqueous | 37 | 210 - 30,000 |

| General Tetrazine | TCO on mAb | PBS | 37 | 13,000 |

Data compiled from multiple sources.[2][4][6][10][11] Note: "sTCO" refers to a conformationally strained TCO derivative designed for faster kinetics.

Stability in Biological Media

Stability is crucial for ensuring the reactive moiety remains intact until the desired bioorthogonal reaction can occur, especially in multi-day experiments or in vivo. Methyl-substituted tetrazines show significantly improved stability over more reactive, hydrogen-substituted variants.

| Tetrazine Derivative | Medium | Temperature (°C) | Stability Measurement |

| Methyl-Tetrazine (mTz) | Fetal Bovine Serum (FBS) | 37 | >90% remaining after 10 hours |

| Hydrogen-Tetrazine (HTz) | Fetal Bovine Serum (FBS) | 37 | ~40% remaining after 10 hours |

| Dimethyltetrazine | Phosphate-Buffered Saline (PBS) | - | Half-life of ~14 hours |

| Dipyridyl-Tetrazine | Phosphate-Buffered Saline (PBS) | - | Half-life of 9.6 hours |

| Me₂Pyr-Tetrazine | Cell Culture Medium + 10% FBS | 37 | ~85% intact after 12 hours |

Data compiled from multiple sources.[6][7][10][12]

Key Applications

The robust and versatile chemistry of this compound enables a wide array of applications in biological research and drug development.

-

Antibody-Drug Conjugates (ADCs): By functionalizing an antibody with methyltetrazine, a potent cytotoxic drug modified with TCO can be precisely attached, enabling targeted delivery to cancer cells.[12]

-

PROTACs: Used as a versatile linker to connect a target-binding ligand and an E3 ligase ligand in the synthesis of Proteolysis Targeting Chimeras.[6]

-

Fluorescent Labeling and Imaging: Enables the attachment of fluorescent dyes (modified with TCO) to proteins or other biomolecules for live-cell imaging, flow cytometry, and microscopy, often with "turn-on" fluorescence upon reaction.[4][5]

-

Drug Delivery and Pretargeting: In pretargeting strategies, a tetrazine-modified antibody is administered first to accumulate at a target site (e.g., a tumor). A TCO-labeled therapeutic or imaging agent is then administered, which rapidly "clicks" to the antibody, minimizing off-target effects.[4]

-

Surface Functionalization and Immobilization: The propylamine group can be used to attach the tetrazine moiety to surfaces, which can then be used to capture TCO-labeled cells or biomolecules for biosensor or cell-adhesion studies.[13]

Experimental Protocols

The following protocols provide detailed methodologies for the two-stage bioconjugation process using this compound with a model protein (e.g., an IgG antibody).

Protocol 1: Antibody Labeling with this compound via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to available carboxyl groups on an antibody.

Materials:

-

Antibody (e.g., IgG) in an amine-free buffer (e.g., MES or PBS).

-

This compound HCl salt

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: 1X PBS, pH 7.4

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (like Tris), exchange it into Activation Buffer using a desalting column.[14]

-

Adjust the antibody concentration to 2-5 mg/mL in Activation Buffer.

-

-

Reagent Preparation (Prepare Fresh):

-

Prepare a 10 mg/mL solution of this compound in anhydrous DMF or DMSO.

-

Prepare a 10 mg/mL solution of EDC in Activation Buffer.

-

Prepare a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.

-

-

Activation of Antibody Carboxyl Groups:

-

To your antibody solution, add EDC and Sulfo-NHS to a final concentration of 5 mM and 10 mM, respectively. (Note: Molar excess will depend on the antibody and desired degree of labeling).

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Coupling with this compound:

-

Add the this compound solution to the activated antibody. A 20 to 50-fold molar excess of the tetrazine reagent over the antibody is a common starting point.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Quench any unreacted NHS esters by adding Quenching Buffer to a final concentration of 50 mM Tris. Incubate for 15 minutes.

-

Remove excess, unreacted this compound and other reagents by purifying the conjugate using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.4).[]

-

-

Characterization (Optional but Recommended):

-

Determine the antibody concentration using A₂₈₀.

-

Determine the concentration of conjugated tetrazine by measuring its absorbance (typically ~520-540 nm) and using its molar extinction coefficient.

-

Calculate the Degree of Labeling (DOL) as the molar ratio of tetrazine to antibody.[13]

-

Protocol 2: Bioorthogonal Ligation of a Tetrazine-Labeled Antibody with a TCO-Molecule

This protocol describes the IEDDA "click" reaction between the newly synthesized methyltetrazine-antibody and a molecule functionalized with a TCO group.

Materials:

-

Purified Methyltetrazine-Antibody conjugate (from Protocol 1) in PBS, pH 7.4.

-

TCO-functionalized molecule (e.g., TCO-PEG-Fluorophore, TCO-Drug).

-

Reaction Buffer: 1X PBS, pH 7.4.

Procedure:

-

Reagent Preparation:

-

Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO, or directly in PBS if soluble) to create a stock solution.

-

-

Ligation Reaction:

-

In a microcentrifuge tube, combine the Methyltetrazine-Antibody conjugate with the TCO-functionalized molecule.

-

A slight molar excess (1.5 to 5 equivalents) of the TCO-molecule relative to the calculated number of tetrazine groups on the antibody is recommended to ensure complete ligation.

-

The final protein concentration should be kept as high as reasonably possible to facilitate the second-order reaction.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature or 37°C. For many methyltetrazine-TCO pairs, the reaction is substantially complete in under 30 minutes.[2] The progress can be monitored by the disappearance of the tetrazine's pink/red color or its absorbance peak (~520 nm).

-

-

Purification (If Necessary):

-

If the TCO-molecule is small, remove any excess unreacted reagent by purifying the final antibody conjugate using a desalting column or size-exclusion chromatography (SEC).[]

-

-

Final Conjugate Storage:

-

Store the final bioconjugate in a suitable buffer (e.g., PBS with stabilizers) at 4°C for short-term use or aliquoted at -20°C or -80°C for long-term storage.

-

This guide provides the foundational knowledge and practical steps for utilizing this compound in bioconjugation. By leveraging its unique combination of stability, reactivity, and bioorthogonality, researchers can continue to develop innovative tools for diagnostics, therapeutics, and fundamental biological discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nanocomposix.com [nanocomposix.com]

Unveiling the Hydrophilic Nature of Methyltetrazine-Propylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the hydrophilic characteristics of Methyltetrazine-Propylamine, a critical reagent in bioconjugation and click chemistry. Understanding its hydrophilicity is paramount for its effective application in aqueous environments inherent to biological systems, influencing reaction kinetics, solubility, and bioavailability in drug development.

Core Physicochemical Properties

This compound, particularly as its hydrochloride (HCl) salt, is recognized as a hydrophilic molecule.[1] This property is crucial for its utility in various biochemical applications, ensuring its solubility and reactivity in aqueous buffers.[1] The presence of the propylamine group and the potential for salt formation contribute significantly to its favorable interaction with water.

Quantitative Hydrophilicity Data

The hydrophilicity of a compound can be quantitatively assessed through several parameters. Below is a summary of the available data for this compound.

| Parameter | Value | Source/Method | Significance |

| Calculated LogP | 0.96962 | Computational | A LogP value less than 1 indicates a preference for the aqueous phase over an organic phase, signifying hydrophilicity. |

| Solubility | Soluble in Water, DMSO, DMF | Product Datasheets | Demonstrates good solubility in polar protic and aprotic solvents, essential for experimental work.[2] |

Experimental Protocols for Hydrophilicity Determination

To empirically verify the hydrophilic nature of this compound, several standard experimental protocols can be employed.

Determination of the Octanol-Water Partition Coefficient (LogP) - Shake Flask Method

This method directly measures the partitioning of a compound between two immiscible phases, n-octanol and water, providing a definitive measure of its lipophilicity/hydrophilicity.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

Pre-saturate the n-octanol with water and the water with n-octanol by mixing them overnight and then separating the layers. This prevents volume changes during the experiment.

-

-

Partitioning:

-

Add a known volume of the this compound stock solution to a separatory funnel.

-

Add a known volume of the pre-saturated counter-solvent (water or n-octanol).

-

Shake the funnel vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

-

Allow the layers to separate completely.

-

-

Analysis:

-

Carefully collect samples from both the aqueous and n-octanol layers.

-

Determine the concentration of this compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of P.

-

References

The Methyltetrazine-Propylamine and trans-Cyclooctene (TCO) Reaction: A Technical Guide to a Bioorthogonal Powerhouse

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Practical Application of the IEDDA Reaction Between Methyltetrazine-Propylamine and TCO.

The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes, such as trans-cyclooctene (TCO), has become a cornerstone of bioorthogonal chemistry.[1] Its unparalleled reaction speed, high specificity, and ability to proceed under physiological conditions without a catalyst have established it as a critical tool for in vivo imaging, targeted drug delivery, and the precise labeling of biomolecules.[2][3] This technical guide focuses on the reactivity of a key reagent, this compound, with TCO, providing a detailed overview of its mechanism, kinetics, and practical application.

Core Mechanism: A Rapid, Irreversible Cycloaddition

The reaction between this compound and TCO is a form of "click chemistry" that proceeds through a two-step mechanism.[4] The process is initiated by a [4+2] cycloaddition, where the electron-deficient methyltetrazine acts as the diene and the highly strained, electron-rich TCO serves as the dienophile.[2] This initial cycloaddition forms a transient, unstable tricyclic intermediate. This intermediate then rapidly undergoes an irreversible retro-Diels-Alder reaction, which results in the expulsion of dinitrogen (N₂) gas and the formation of a stable dihydropyridazine product.[4] The release of N₂ is a significant thermodynamic driving force that renders the reaction irreversible.[4]

Caption: Mechanism of the Tetrazine-TCO bioorthogonal reaction.

Quantitative Kinetic Data

The TCO-tetrazine ligation is renowned for its exceptionally rapid kinetics, with second-order rate constants (k₂) that are among the highest reported for any bioorthogonal reaction.[4] These fast kinetics permit efficient conjugation even at low micromolar or nanomolar concentrations, which is crucial for in vivo applications to minimize off-target effects and potential toxicity.[2]

Methyl-substituted tetrazines, such as this compound, offer an excellent balance of high reactivity and superior stability in aqueous solutions compared to hydrogen-substituted tetrazines.[5] The table below summarizes key kinetic data for relevant TCO-tetrazine pairs from the literature.

| Tetrazine Derivative | TCO Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| Methyl-substituted tetrazines | trans-Cyclooctene (TCO) | Aqueous Media | Not Specified | ~1,000 | [6] |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-Cyclooctene (TCO) | Methanol/Water (9:1) | 25 | ~2,000 | [6] |

| 3,6-di-(2-pyridyl)-s-tetrazine | axial-5-hydroxy-TCO (a-TCO) | Not Specified | Not Specified | ~150,000 | [2] |

| Water-soluble 3,6-dipyridyl-s-tetrazine | Dioxolane-fused TCO (d-TCO) | Water | 25 | 366,000 (± 15,000) | [7] |

| General TCO-Tetrazine Range | Various | Not Specified | Not Specified | up to 1 x 10⁶ | [4] |

Experimental Protocols

The following sections provide detailed methodologies for conducting and monitoring the reaction between this compound and a TCO-functionalized molecule.

General Protocol for Small Molecule Ligation

This protocol outlines a general procedure for the reaction between this compound and a TCO-containing small molecule in solution.

Materials:

-

This compound HCl salt

-

TCO-functionalized molecule

-

Anhydrous solvent (e.g., Dimethylsulfoxide (DMSO), Dimethylformamide (DMF))

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4), if applicable

-

Reaction vessel (e.g., microcentrifuge tube, glass vial)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 1-10 mM) in an appropriate anhydrous solvent like DMSO.[5]

-

Prepare a stock solution of the TCO-functionalized molecule in a compatible solvent.

-

-

Reaction Setup:

-

In the reaction vessel, combine the TCO-containing solution with the this compound solution.

-

A 1:1 stoichiometric ratio is standard, but a slight molar excess (1.1 to 1.5 equivalents) of one reagent can be used to ensure the complete consumption of a precious limiting reagent.[5]

-

-

Reaction Conditions:

-

Reaction Monitoring (Optional):

-

The reaction can be monitored by UV-Vis spectrophotometry by observing the disappearance of the characteristic tetrazine absorbance in the 510-550 nm range.[4]

-

For more detailed analysis, LC-MS or UPLC-MS can be used to confirm the disappearance of reactants and the formation of the product adduct.

-

-

Purification:

-

If necessary, the final conjugate can be purified from unreacted starting materials using standard chromatographic techniques such as HPLC or column chromatography.

-

Protocol for Monitoring Reaction Kinetics via UV-Vis Spectrophotometry

For rapid reactions, a stopped-flow instrument is ideal for accurately determining kinetic rates.

Procedure:

-

Instrument Setup:

-

Sample Preparation:

-

Prepare a solution of the this compound in the desired reaction buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 50 µM).

-

Prepare a solution of the TCO derivative in the same buffer at a concentration that is in large excess (at least 10-fold) of the tetrazine to ensure pseudo-first-order conditions (e.g., 500 µM).[1]

-

-

Data Acquisition:

-

Data Analysis:

-

Fit the resulting absorbance decay curve to a single exponential function to obtain the observed rate constant (k_obs).

-

Calculate the second-order rate constant (k₂) by dividing the observed rate constant by the concentration of the TCO derivative used in excess (k₂ = k_obs / [TCO]).[1]

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a bioconjugation experiment using the methyltetrazine-TCO ligation.

Caption: A typical workflow for a TCO-tetrazine conjugation experiment.

Conclusion

The bioorthogonal reaction between this compound and trans-cyclooctene stands as a robust and highly efficient tool for researchers in chemistry, biology, and medicine.[2] Its exceptional kinetics, biocompatibility, and stable product formation make it ideal for a wide array of applications where precision and speed are essential. By understanding the core reaction mechanism and utilizing the detailed protocols provided, scientists can effectively harness the power of this remarkable click reaction to advance their research and development endeavors.

References

- 1. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Precision in Probe Development: A Technical Guide to Methyltetrazine-Propylamine

For Immediate Release

A deep dive into the core functionalities of Methyltetrazine-Propylamine, this technical guide serves as an essential resource for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the key features, quantitative data, and experimental protocols associated with this pivotal bioorthogonal reagent.

This compound has emerged as a powerful tool in the field of chemical biology and drug development, primarily for its role in creating precisely targeted probes. Its unique chemical architecture, combining a highly reactive methyltetrazine moiety with a versatile propylamine linker, enables robust and specific labeling of biomolecules. This guide elucidates the fundamental characteristics of this compound, providing the technical insights necessary for its effective application in probe development.

Core Features of this compound

This compound is a bioorthogonal chemical reporter engineered for high efficiency and stability in complex biological environments. Its compact and hydrophilic nature makes it an ideal candidate for a wide array of bioconjugation applications. The molecule's functionality is centered around two key components:

-

The Methyltetrazine Group: This moiety is the reactive engine of the molecule, participating in exceptionally fast inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with strained alkenes, most notably trans-cyclooctene (TCO). This "click chemistry" reaction is characterized by its rapid kinetics and high specificity, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts. The methyl substitution on the tetrazine ring enhances its stability in aqueous media compared to other tetrazine derivatives, a crucial feature for in vivo applications.[1]

-

The Propylamine Group: This terminal amine provides a convenient handle for conjugation to a wide variety of molecules of interest, including proteins, antibodies, fluorescent dyes, and therapeutic agents. The primary amine readily forms stable amide bonds with molecules containing carboxylic acid groups or their activated esters (e.g., N-hydroxysuccinimide esters), a common feature in biomolecule modification.

Quantitative Data Summary

The performance of this compound in probe development is underpinned by its favorable reaction kinetics and stability. The following tables summarize key quantitative data for the methyltetrazine-TCO ligation reaction.

| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Reference |

| Methyl-substituted tetrazine & TCO | ~1000 | Aqueous media | BenchChem |

| 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine & TCO-OH | 210 | PBS, pH 7.4, 37°C | BenchChem |

| Methyl-tetrazine-PEG8-NHS ester & TCO-Protein | 1 - 1x10⁶ | PBS | BroadPharm[2] |

| TCO conjugated to CC49 antibody & [¹¹¹In]In-labeled-Tz | (13 ± 0.08) × 10³ | PBS at 37 °C | Rossin et al. 2010 |

Note: Reaction rates can be influenced by factors such as the specific structure of the trans-cyclooctene derivative, solvent polarity, and temperature.[1]

| Parameter | Observation | Significance |

| Stability | Methyl-substituted tetrazines exhibit good stability in aqueous media. | Crucial for applications in biological systems and for ensuring the integrity of the probe during experiments.[1] |

| pH Independence | Aminoethyl substituted tetrazines show fast elimination kinetics at all biologically relevant pHs. | Enables robust performance across a range of biological environments. |

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Carboxyl-Containing Protein

This protocol outlines the covalent conjugation of this compound to a protein bearing carboxyl groups (e.g., on aspartic or glutamic acid residues) using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

Materials:

-

Protein with accessible carboxyl groups

-

This compound

-

EDC (1-ethyl-3-(3-dimethylamino) propyl carbodiimide, hydrochloride)

-

NHS or Sulfo-NHS

-

Activation Buffer: 0.1M MES (4-morpholinoethanesulfonic acid), pH 4.5-5.0

-

Coupling Buffer: 1X PBS, pH 7.2-7.4

-

Quenching Solution: 1M Tris-HCl, pH 8.0 or Hydroxylamine

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

-

Activation of Carboxyl Groups:

-

Equilibrate EDC and NHS to room temperature.

-

Add EDC and NHS to the protein solution to a final concentration of 2 mM and 5 mM, respectively.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Removal of Excess Activation Reagents: Immediately pass the activated protein solution through a desalting column equilibrated with Coupling Buffer to remove excess EDC and NHS.

-

Conjugation with this compound:

-

Immediately add this compound to the activated protein solution. A 10- to 50-fold molar excess of the amine over the protein is recommended.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.

-

Purification: Purify the this compound-labeled protein from excess reagents using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Bioorthogonal Ligation of a Methyltetrazine-Labeled Protein with a TCO-Functionalized Molecule

This protocol describes the "click" reaction between the newly synthesized Methyltetrazine-labeled protein and a molecule functionalized with a trans-cyclooctene (TCO) group.

Materials:

-

Methyltetrazine-labeled protein (from Protocol 1)

-

TCO-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule)

-

Reaction Buffer: 1X PBS, pH 7.4

Procedure:

-

Reactant Preparation:

-

Dissolve the Methyltetrazine-labeled protein in the Reaction Buffer to the desired concentration.

-

Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.

-

-

Ligation Reaction:

-

Mix the Methyltetrazine-labeled protein and the TCO-functionalized molecule in the Reaction Buffer. A 1:1 to 1:1.5 molar ratio is typically used.

-

Incubate the reaction mixture at room temperature for 1 hour or at 37°C for 30 minutes. The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic absorbance around 520-540 nm.

-

-

Analysis: The resulting probe conjugate is now ready for use in downstream applications. The success of the conjugation can be confirmed by techniques such as SDS-PAGE, mass spectrometry, or fluorescence analysis (if a fluorescent TCO was used).

Visualizing the Workflow and Logic

To further clarify the processes involved in utilizing this compound for probe development, the following diagrams illustrate the key workflows and chemical transformations.

References

The Inverse-Electron-Demand Diels-Alder Reaction with Methyltetrazine-Propylamine: A Technical Guide for Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (iEDDA) reaction has rapidly emerged as a premier bioorthogonal ligation tool, celebrated for its exceptionally fast kinetics, high specificity, and ability to proceed in complex biological environments without the need for catalysts.[1][2] Among the various dienes employed, 1,2,4,5-tetrazines, particularly functionalized methyltetrazines, have proven to be highly effective. This technical guide provides an in-depth exploration of the iEDDA reaction focusing on methyltetrazine-propylamine, a versatile reagent that combines the high reactivity of the methyltetrazine core with a functional amine handle for straightforward conjugation.

Core Principles of the iEDDA Reaction

The iEDDA reaction is a type of [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile, typically a strained alkene or alkyne like trans-cyclooctene (TCO) or norbornene.[1] Unlike the conventional Diels-Alder reaction, the iEDDA reaction's energetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[1]

The reaction proceeds through a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate. This is immediately followed by a retro-Diels-Alder reaction that irreversibly releases dinitrogen gas (N₂), driving the reaction to completion.[3][4] The sole byproduct being nitrogen gas underscores the clean nature of this ligation.[3]

Quantitative Data: Reaction Kinetics

The selection of the appropriate tetrazine and dienophile is critical for experimental success. The following table summarizes key second-order rate constants (k₂) for the reaction of various tetrazines with commonly used dienophiles. The data highlights the superior reactivity of TCO derivatives.

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |

| Methyl-substituted tetrazines | TCO | ~1000 | PBS |

| Hydrogen-substituted tetrazines | TCO | up to 30,000 | PBS |

| Dipyridyl tetrazine | TCO | 2000 (±400) | 9:1 Methanol:Water |

| General Range | TCO | 1 - 1 x 10⁶ | Aqueous Buffer |

| Norbornene (unsubstituted) | Dipyridyl tetrazine | ~1 | Methanol |

| exo,exo-5-Norbornene-2,3-dimethanol | Dipyridyl tetrazine | ~0.9 | Methanol |

| Styrene | Dipyridyl tetrazine | ~0.01 | Methanol |

Data compiled from multiple sources.[5][6]

Mandatory Visualizations

Reaction Mechanism

Caption: Mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction.

Experimental Workflow: Protein-Protein Conjugation

Caption: Workflow for protein-protein conjugation using TCO-tetrazine ligation.

Application: Pre-Targeted Drug Delivery

References

- 1. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

The Stability of Methyltetrazine-Propylamine in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyltetrazine-propylamine stands as a critical reagent in the realm of bioorthogonal chemistry, enabling the precise labeling and tracking of biomolecules in complex biological systems. Its utility is intrinsically linked to its stability in aqueous environments, a factor that dictates the success of bioconjugation strategies in drug development and research. This technical guide provides a comprehensive overview of the stability of this compound in aqueous solutions, presenting key data, detailed experimental protocols, and a discussion of the factors influencing its degradation.

Core Concepts: Understanding Tetrazine Stability

The stability of tetrazine compounds, including this compound, is paramount for their application in bioorthogonal reactions. The tetrazine core is susceptible to degradation in aqueous media, primarily through hydrolysis. The rate of this degradation is influenced by several factors, including the substituents on the tetrazine ring, the pH of the solution, and the temperature.

Generally, electron-donating groups on the tetrazine ring, such as a methyl group, enhance stability compared to unsubstituted tetrazines.[1][2][3][4] This increased stability is a key advantage of methyltetrazine derivatives for applications requiring prolonged incubation in aqueous or biological media.[5][6] However, even with this enhancement, the stability is not absolute and is significantly affected by the surrounding chemical environment.

Quantitative Stability Data

One study on a methyl-tetrazine derivative (tetrazine-Me 14) reported a half-life of approximately 4 hours at pH 10. This indicates a susceptibility to degradation under strongly basic conditions. The same study noted that the methyl-tetrazine was more stable than its unsubstituted counterpart under these conditions.

Another investigation focusing on a different tetrazine compound, clofentezine, demonstrated a strong pH-dependent stability, with significantly lower persistence in alkaline water compared to acidic or neutral conditions. This trend of decreased stability at higher pH is a common characteristic of tetrazines and is expected to apply to this compound as well.

Research on various tetrazine derivatives has consistently shown that those with electron-donating groups, like the methyl group, exhibit greater stability. For instance, one comparative study in a biological medium (DMEM with 10% FBS at 37°C) found that a methyl-tetrazine compound was highly stable, with over 92% of the compound remaining after 12 hours and at least 63% after 48 hours.

Table 1: Summary of Stability Data for Methyltetrazine Derivatives in Aqueous Environments

| Tetrazine Derivative | Condition | Reported Stability |

| Methyl-tetrazine (Me-Tz) | DMEM + 10% FBS, 37°C | >92% remaining after 12 h; >63% remaining after 48 h |

| Methyl-tetrazine (tetrazine-Me 14) | pH 10 | Half-life of ~4 hours |

| Clofentezine | Alkaline water (pH 9.2) | Low persistence |

| Clofentezine | Acidic water (pH 4.0) | High persistence |

Factors Influencing Stability

pH

The pH of the aqueous solution is a critical determinant of this compound stability. As suggested by studies on related compounds, the tetrazine ring is prone to base-catalyzed hydrolysis. Therefore, it is anticipated that the degradation rate of this compound will increase significantly in alkaline conditions (pH > 8). In contrast, greater stability is expected in neutral to mildly acidic environments (pH 4-7.4).[7][8]

Temperature

As with most chemical reactions, the degradation of this compound is expected to be temperature-dependent. Higher temperatures will likely accelerate the rate of hydrolysis, leading to a shorter half-life. For applications requiring long-term stability, it is advisable to store stock solutions at low temperatures (-20°C or -80°C) and to conduct experiments at controlled, and where possible, lower temperatures.

Buffer Composition

The composition of the buffer solution can also influence stability. While less documented for tetrazines specifically, certain buffer components can potentially catalyze degradation reactions. It is therefore recommended to use well-defined and commonly used biological buffers, such as phosphate-buffered saline (PBS), and to be mindful of any potential interactions with other components in the reaction mixture.

Experimental Protocols for Stability Assessment

To enable researchers to quantitatively assess the stability of this compound under their specific experimental conditions, the following detailed protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are provided.

Protocol 1: HPLC-Based Stability Assay

This method allows for the quantification of the intact this compound over time.

1. Materials and Reagents:

- This compound

- Aqueous buffers of desired pH (e.g., phosphate-buffered saline pH 7.4, citrate buffer pH 5.0, carbonate-bicarbonate buffer pH 9.0)

- Acetonitrile (ACN), HPLC grade

- Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC grade

- Deionized water, HPLC grade

- HPLC system with a UV-Vis detector and a C18 reverse-phase column

2. Sample Preparation: a. Prepare a stock solution of this compound (e.g., 10 mM) in an organic solvent such as DMSO or DMF. b. Dilute the stock solution into the desired aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 100 µM). c. Prepare multiple aliquots for each time point to be tested.

3. Incubation: a. Incubate the samples at the desired temperature(s) in a temperature-controlled environment (e.g., water bath or incubator). b. At each predetermined time point (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove an aliquot and quench the degradation by flash-freezing in liquid nitrogen or by immediate addition of a quenching solution (e.g., an acidic solution to lower the pH if degradation is base-catalyzed). Store quenched samples at -80°C until analysis.

4. HPLC Analysis: a. Set up the HPLC method. A typical gradient for analyzing tetrazine compounds might be:

- Mobile Phase A: 0.1% TFA or FA in water

- Mobile Phase B: 0.1% TFA or FA in ACN

- Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over a suitable time frame (e.g., 10-15 minutes) to elute the compound and any degradation products.

- Flow Rate: 1 mL/min

- Column Temperature: 25°C

- Detection Wavelength: Monitor the characteristic absorbance of the tetrazine chromophore (typically around 520-540 nm) and a lower wavelength (e.g., 254 nm) to detect potential degradation products that may not absorb in the visible range. b. Inject the thawed samples onto the HPLC system. c. Integrate the peak area of the intact this compound at each time point.

5. Data Analysis: a. Plot the percentage of remaining this compound (relative to the t=0 time point) against time. b. Determine the degradation kinetics by fitting the data to an appropriate model (e.g., first-order decay). c. Calculate the half-life (t½) of this compound under each condition.

Protocol 2: NMR-Based Stability Assay

NMR spectroscopy provides structural information and can be used to monitor the disappearance of the parent compound and the appearance of degradation products simultaneously.

1. Materials and Reagents:

- This compound

- Deuterated aqueous buffers of desired pD (e.g., D₂O-based PBS)

- NMR tubes

- NMR spectrometer

2. Sample Preparation: a. Dissolve a known concentration of this compound directly in the deuterated aqueous buffer inside an NMR tube. b. Add an internal standard with a known concentration and stable signals in the expected spectral region (e.g., DSS or TSP) for quantitative analysis.

3. NMR Data Acquisition: a. Acquire a ¹H NMR spectrum at the initial time point (t=0) at the desired temperature. b. Continue to acquire spectra at regular intervals over the course of the experiment. The frequency of acquisition will depend on the expected rate of degradation.

4. Data Analysis: a. Process the NMR spectra (e.g., phasing, baseline correction). b. Integrate the characteristic signals of this compound and the internal standard. c. Calculate the concentration of this compound at each time point by comparing the integral of its signals to the integral of the internal standard. d. Plot the concentration of this compound versus time to determine the degradation kinetics and half-life. e. Analyze any new peaks that appear in the spectra to identify potential degradation products.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the degradation pathway, a typical experimental workflow, and the factors influencing stability.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Real-Time Monitoring of the Atrazine Degradation by Liquid Chromatography and High-Resolution Mass Spectrometry: Effect of Fenton Process and Ultrasound Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. snu.elsevierpure.com [snu.elsevierpure.com]

- 5. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound HCl salt, 1802978-47-7 | BroadPharm [broadpharm.com]

- 8. deepdyve.com [deepdyve.com]

Methodological & Application

Protocol for Methyltetrazine-Propylamine conjugation to proteins.

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the covalent conjugation of methyltetrazine-propylamine to proteins. This method utilizes carbodiimide chemistry to form a stable amide bond between the primary amine of this compound and the carboxyl groups of acidic amino acid residues (aspartic acid, glutamic acid) or the C-terminus of the protein. The incorporated methyltetrazine moiety is a critical component for bioorthogonal chemistry, enabling subsequent "click" reactions with trans-cyclooctene (TCO)-modified molecules. This two-step approach allows for the precise and efficient labeling of proteins for various applications, including protein-protein conjugation, imaging, and drug delivery.

Principle of the Reaction

The conjugation is a two-step process facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

-

Activation of Carboxyl Groups: EDC activates the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate.

-

Formation of a Stable NHS Ester: This intermediate can react directly with primary amines but is unstable in aqueous solutions. The addition of NHS stabilizes the activated carboxyl group by converting it into a more stable NHS ester.

-

Amine Reaction: The NHS ester readily reacts with the primary amine of this compound to form a stable amide bond, releasing NHS.

This two-step procedure is preferred as it increases the efficiency of the conjugation and allows for better control over the reaction.[1][2]

Data Presentation

The efficiency of the conjugation reaction can be influenced by several factors, including the pH of the reaction, the molar ratios of the reagents, and the properties of the protein. The following table summarizes typical reaction parameters and expected outcomes.

| Parameter | Recommended Range | Notes |

| pH (Activation Step) | 4.5 - 6.0 | MES buffer is recommended as it lacks amines and carboxyls.[3][4] |

| pH (Conjugation Step) | 7.2 - 8.5 | Phosphate-buffered saline (PBS) or bicarbonate buffer is suitable.[3][5] |

| Molar Ratio (EDC:NHS) | 1:1 to 1:1.2 | A slight excess of NHS can improve the stability of the active intermediate. |

| Molar Ratio (Protein:EDC:NHS) | 1 : 10-50 : 10-50 | This should be optimized for each specific protein and desired degree of labeling. |

| Molar Ratio (Protein:this compound) | 1 : 10-100 | A significant excess of the amine-containing linker is used to drive the reaction. |

| Reaction Time (Activation) | 15 - 30 minutes | At room temperature. |

| Reaction Time (Conjugation) | 1 - 4 hours | At room temperature, or overnight at 4°C. |

| Quenching Reagent | Hydroxylamine, Tris, or Glycine | To stop the reaction and consume unreacted NHS esters.[3] |

| Expected Conjugation Efficiency | Variable (10-70%) | Highly dependent on the number of accessible carboxyl groups and reaction optimization. |

Experimental Protocols

Materials and Reagents

-

Protein of interest

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5

-

Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

-

Purification system (e.g., size exclusion chromatography column, dialysis tubing with appropriate MWCO)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Protocol: Two-Step Conjugation

This protocol is designed for the conjugation of this compound to a protein with a starting concentration of 2-10 mg/mL.

Step 1: Preparation of Reagents

-

Protein Solution: Prepare the protein in Activation Buffer. If the protein is in a different buffer, perform a buffer exchange using a desalting column or dialysis. The protein solution must be free of amine- and carboxyl-containing buffers (e.g., Tris, acetate).

-

EDC and NHS/Sulfo-NHS Solutions: Immediately before use, prepare stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO. For example, prepare 10 mg/mL solutions.[3] These reagents are moisture-sensitive.

-

This compound Solution: Prepare a stock solution of this compound in anhydrous DMF or DMSO.

Step 2: Activation of Protein Carboxyl Groups

-

To the protein solution in Activation Buffer, add the freshly prepared EDC and NHS solutions. The final concentrations should be in the range of a 10- to 50-fold molar excess of EDC and NHS over the protein.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Step 3: Conjugation with this compound

-

Add the this compound solution to the activated protein solution. A 10- to 100-fold molar excess of this compound over the protein is recommended.

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding Conjugation Buffer.

-

Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

Step 4: Quenching the Reaction

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

Step 5: Purification of the Conjugate

-

Remove unreacted this compound, EDC, NHS, and byproducts by size exclusion chromatography (SEC) or dialysis.

-

For SEC, use a column with a resin appropriate for the size of the protein and equilibrate with a suitable storage buffer (e.g., PBS).

-

For dialysis, use a membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the protein (e.g., 10 kDa MWCO for a 50 kDa protein). Dialyze against a large volume of storage buffer with several buffer changes.

Characterization of the Conjugate

-

Mass Spectrometry (MS): The most direct method to confirm conjugation is to determine the mass of the modified protein. A mass increase corresponding to the molecular weight of the attached this compound moiety should be observed.[6][7][8]

-

UV-Vis Spectroscopy: The tetrazine group has a characteristic absorbance around 520-540 nm. Measuring the absorbance at this wavelength can be used to estimate the degree of labeling, although this can be challenging for proteins with low levels of conjugation.

-

HPLC Analysis: Reverse-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate it from the unmodified protein.

Mandatory Visualizations

Caption: Experimental workflow for the two-step conjugation of this compound to proteins.

Caption: Chemical pathway for EDC/NHS mediated conjugation of an amine to a carboxyl group.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. benchchem.com [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 5. researchgate.net [researchgate.net]

- 6. enovatia.com [enovatia.com]

- 7. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Methyltetrazine-TCO Ligation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Premier Bioorthogonal Reaction

The Methyltetrazine-trans-cyclooctene (TCO) ligation is a cornerstone of modern bioconjugation, belonging to the category of "click chemistry".[1] This reaction is technically an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, where the electron-deficient methyltetrazine (the diene) rapidly and specifically reacts with the strained, electron-rich TCO (the dienophile).[1][2] This initial cycloaddition is followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas (N₂) as the sole byproduct, effectively driving the reaction to completion.[1][3][4]

The key advantages of the Methyltetrazine-TCO system have made it an invaluable tool in drug development and biological research:

-

Exceptional Speed: It is one of the fastest bioorthogonal reactions known, with second-order rate constants up to 10⁶ M⁻¹s⁻¹, allowing for efficient conjugation even at the low concentrations typical in biological systems.[1][5][6]

-

Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous buffers, neutral pH, ambient temperature) and, critically, does not require cytotoxic copper catalysts.[1][6][7]

-

High Specificity: The methyltetrazine and TCO groups are highly selective for each other and do not exhibit cross-reactivity with native biological functional groups like amines or thiols, ensuring precise and clean conjugation.[5][7]